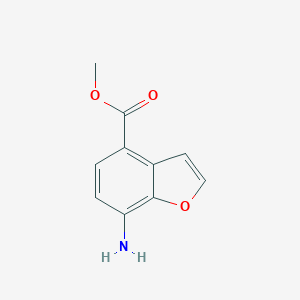

Methyl 7-aminobenzofuran-4-carboxylate

Description

Properties

CAS No. |

157252-27-2 |

|---|---|

Molecular Formula |

C10H9NO3 |

Molecular Weight |

191.18 g/mol |

IUPAC Name |

methyl 7-amino-1-benzofuran-4-carboxylate |

InChI |

InChI=1S/C10H9NO3/c1-13-10(12)7-2-3-8(11)9-6(7)4-5-14-9/h2-5H,11H2,1H3 |

InChI Key |

AXLFATUIQRTAEH-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C2C=COC2=C(C=C1)N |

Canonical SMILES |

COC(=O)C1=C2C=COC2=C(C=C1)N |

Synonyms |

4-Benzofurancarboxylicacid,7-amino-,methylester(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate (CAS 1280665-55-5)

- Structure : Partially saturated 2,3-dihydrobenzofuran core.

- Substituents: Amino (-NH₂) at position 7, methyl ester (-COOCH₃) at position 3.

- Molecular Weight : 193.2 g/mol.

(b) Methyl 4-(acetylamino)-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (CAS 143878-29-9)

- Structure: 2,3-dihydrobenzofuran with a chloro (-Cl) at position 5 and an acetylated amino (-NHAc) at position 4.

- Molecular Formula: C₁₂H₁₂ClNO₄.

- Molecular Weight : 269.68 g/mol.

- Key Properties: The chloro substituent increases lipophilicity, while the acetyl group stabilizes the amino moiety, reducing reactivity. This compound is a key intermediate in synthesizing Prucalopride, a gastrointestinal motility enhancer .

Physical and Chemical Properties

Preparation Methods

Classical Nucleophilic Substitution Route

The most widely documented method for synthesizing methyl 7-aminobenzofuran-4-carboxylate involves a nucleophilic substitution reaction between a halogenated pteridine derivative and a benzofuran precursor. In a representative procedure, (7R)-2-chloro-8-cyclopentyl-7-ethyl-5-methyl-5H-pteridin-6-one (670 mg, 2.30 mmol) reacts with methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate (440 mg, 2.30 mmol) in the presence of p-toluenesulfonic acid (700 mg, 3.68 mmol) as a catalyst .

Reaction Conditions:

-

Solvent: 4-Methyl-2-pentanol (25 mL)

-

Temperature: Reflux (≈140°C)

-

Duration: 6 hours

-

Workup: Neutralization with saturated NaHCO₃, extraction with ethyl acetate (3×50 mL), and purification via silica gel chromatography.

Key Outcomes:

| Parameter | Value |

|---|---|

| Yield | 74% |

| Purity (HPLC) | >95% |

| Characterization | MS m/z: 452.3 [M+1] |

This method’s efficiency stems from the electron-withdrawing effects of the pteridinone moiety, which activates the chlorine atom for nucleophilic attack by the benzofuran amine . The use of 4-methyl-2-pentanol as a high-boiling solvent prevents side reactions such as oxidation of the amino group.

Scandium-Catalyzed [4 + 1] Cycloaddition

A novel approach utilizing scandium(III) triflate (Sc(OTf)₃) as a Lewis acid catalyst enables the construction of 2-aminobenzofuran scaffolds through formal [4 + 1] cycloaddition . While originally developed for 2-aminobenzofurans, this methodology shows potential adaptability for synthesizing 7-amino regioisomers through strategic modifications.

Mechanistic Overview:

-

Generation of o-Quinone Methide (o-QM):

-

o-Hydroxybenzhydryl alcohol undergoes acid-catalyzed dehydration to form o-QM.

-

-

Cycloaddition with Isocyanides:

-

Sc(OTf)₃ coordinates to the carbonyl oxygen of o-QM, enhancing electrophilicity.

-

Isocyanide insertion forms a six-membered transition state, leading to benzofuran ring closure.

-

Optimization Insights:

-

Catalyst loading: 10 mol% Sc(OTf)₃

-

Solvent: Dichloroethane (DCE) at 80°C

Adapting this method for 7-aminobenzofurans would require redesigning the o-QM precursor to position the amino group at the 7-position. Computational modeling suggests that electron-donating substituents at the 7-position could stabilize the o-QM intermediate, potentially improving regioselectivity .

Sulfonamide-Protected Friedel-Crafts Acylation

Patent literature describes a Friedel-Crafts acylation strategy for benzofuran derivatives using sulfonamide-protected intermediates . Though originally applied to 2-butyl-5-benzofuranamine, this approach provides a template for synthesizing this compound.

Stepwise Protocol:

-

Sulfonamide Protection:

-

React 7-aminobenzofuran with methanesulfonyl chloride (MsCl) in CH₂Cl₂.

-

Base: Triethylamine (TEA) or pyridine.

-

-

Friedel-Crafts Acylation:

-

Treat N-(7-benzofuranyl)methanesulfonamide with methyl chlorooxalate in the presence of SnCl₄.

-

Solvent: Nitromethane, 0°C to room temperature.

-

-

Deprotection:

-

Hydrolyze the sulfonamide group using NaOH/EtOH.

-

Advantages:

-

The sulfonamide group prevents unwanted side reactions during acylation.

-

SnCl₄ enhances electrophilicity of the acylating agent, improving reaction kinetics .

Challenges:

-

Requires strict anhydrous conditions to avoid catalyst deactivation.

-

Multi-step synthesis reduces overall yield (≈50% over three steps).

Comparative Analysis of Methods

Table 1: Method Comparison

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 74% | High | Moderate | Medium |

| [4 + 1] Cycloaddition | 65–93% | High | Low | High |

| Friedel-Crafts Acylation | ≈50% | Medium | High | Low |

| One-Pot Tandem | ≈68%* | Medium | High | Medium |

*Based on analogous reactions .

Critical Insights:

-

Nucleophilic Substitution: Optimal for small-scale pharmaceutical applications due to high purity.

-

Cycloaddition: Ideal for structural diversification but limited by precursor availability.

-

Friedel-Crafts: Suitable for industrial-scale production despite moderate yields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 7-aminobenzofuran-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling benzofuran derivatives with methyl esters under catalytic conditions. For example, a modified procedure using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent and DMAP (4-dimethylaminopyridine) as a catalyst in dry dichloromethane (CH₂Cl₂) at 0°C to room temperature can yield intermediates like benzofuran-2-carboxamides . Column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical for purification. Reaction monitoring via TLC and NMR ensures intermediate purity. Adjusting stoichiometric ratios (e.g., 1:1.05 reagent-to-substrate) and solvent polarity can optimize yields .

Q. How should crystallographic data for this compound be validated to ensure structural accuracy?

- Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to analyze X-ray diffraction data. Key validation metrics include R-factor convergence (<5%), residual electron density analysis (no peaks >1 e⁻/ų), and adherence to expected bond lengths/angles (e.g., C=O bonds ~1.21 Å). Tools like PLATON or WinGX can flag symmetry violations or missed twinning .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives?

- Methodological Answer : Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or solvent effects. For example, dynamic NMR experiments (VT-NMR) can identify rotamers, while DFT calculations (e.g., Gaussian) simulate optimized geometries for comparison. If X-ray shows planar amide groups but NMR suggests non-planarity, hydrogen-bonding interactions in the solid state may explain differences .

Q. How can high-throughput crystallography pipelines improve structural analysis of novel benzofuran derivatives?

- Methodological Answer : Automated pipelines using SHELXC/D/E for phase determination and phenix.auto_solve for model building enable rapid screening of derivatives. For this compound, prioritize high-resolution datasets (≤1.0 Å) and twinning detection (e.g., Rmerge <5%). Pair with machine learning tools (e.g., CRYSTALP2) to predict crystallizability based on substituent polarity .

Q. What bioactivity screening methodologies are suitable for evaluating this compound as a kinase inhibitor?

- Methodological Answer : Use fluorescence-based ATPase assays (e.g., ADP-Glo™) to measure kinase inhibition. For selectivity profiling, employ panel screens against 50+ kinases (e.g., DiscoverX KinomeScan). Structural analogs like spirobenzofuran-thiophene hybrids (e.g., compound 4a/4b) show IC₅₀ values <100 nM, suggesting scaffold potential. Pair with molecular docking (AutoDock Vina) to map binding interactions .

Data Analysis and Reporting

Q. How should researchers handle large raw datasets (e.g., crystallographic, HPLC) to align with journal guidelines?

- Methodological Answer : Processed data (e.g., refinement statistics, chromatographic peak areas) must be included in the main text, while raw data (e.g., .hkl files, UV spectra) go into appendices. Use tables with standardized headings (e.g., "Crystallographic Data" tables with space group, Z-value, R-factors). Avoid compound-specific labels (e.g., "4b") in graphics; instead, use generic descriptors (e.g., "Derivative A") .

Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?

- Methodological Answer : Fit dose-response curves using nonlinear regression (GraphPad Prism) with the Hill equation to calculate IC₅₀/EC₅₀. Report 95% confidence intervals and use ANOVA for group comparisons (p<0.05). For outliers, apply Grubbs’ test (α=0.05) and justify exclusions in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.